5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid 5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1245570-19-7
VCID: VC4221494
InChI: InChI=1S/C9H7N3O3S/c1-3-2-4(8(14)15)10-6-5(3)7(13)12-9(16)11-6/h2H,1H3,(H,14,15)(H2,10,11,12,13,16)
SMILES: CC1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O
Molecular Formula: C9H7N3O3S
Molecular Weight: 237.23

5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid

CAS No.: 1245570-19-7

Cat. No.: VC4221494

Molecular Formula: C9H7N3O3S

Molecular Weight: 237.23

* For research use only. Not for human or veterinary use.

5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid - 1245570-19-7

Specification

CAS No. 1245570-19-7
Molecular Formula C9H7N3O3S
Molecular Weight 237.23
IUPAC Name 5-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C9H7N3O3S/c1-3-2-4(8(14)15)10-6-5(3)7(13)12-9(16)11-6/h2H,1H3,(H,14,15)(H2,10,11,12,13,16)
Standard InChI Key ZDVOQJSBUXUIOS-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid, reflects its bicyclic architecture. The pyrido[2,3-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring at the 2,3-positions (Figure 1). Key substituents include:

  • Position 2: A thioxo (C=S) group replacing the typical carbonyl (C=O) in pyrimidines.

  • Position 4: A ketone group (C=O).

  • Position 5: A methyl (-CH₃) substituent.

  • Position 7: A carboxylic acid (-COOH) moiety.

The tetrahedral geometry at positions 1,2,3,4 renders the molecule partially saturated, distinguishing it from fully aromatic pyrimidines. X-ray crystallography of analogous compounds confirms planar arrangements for the pyrimidine ring and non-planar conformations for the pyridine moiety due to steric interactions .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

A one-pot MCR employing water as a solvent has emerged as a sustainable approach. For example, N,N-dimethylbarbituric acid, amines, and aldehydes react under ambient conditions to yield pyrido-pyrimidine derivatives in 57–93% yields . Electron-withdrawing groups on aldehydes (e.g., -CF₃) enhance reactivity, while electron-donating groups on amines (e.g., -OCH₃) stabilize intermediates (Table 1).

Table 1: Representative Synthesis Conditions and Yields

Aldehyde SubstituentAmine SubstituentCatalystYield (%)
4-CF₃C₆H₄3,4,5-(OCH₃)₃C₆H₂H₂O57
C₆H₅C₆H₅H₂O93

Cyclization Strategies

Cyclization of hydrazides with thioketene intermediates generates the pyrido-pyrimidine core. For instance, treatment of [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetohydrazide with carbon disulfide and methyl iodide yields thioxo derivatives via intramolecular condensation . Infrared (IR) spectroscopy at 1688 cm⁻¹ confirms carbonyl formation during cyclization .

Green Chemistry Innovations

Formic acid-catalyzed Biginelli reactions under solvent-free conditions achieve high atom economy. Microwave-assisted methods further reduce reaction times to <1 hour while maintaining yields >85%.

Physicochemical Properties

With a molecular weight of 237.23 g/mol (C₉H₇N₃O₃S), the compound exhibits moderate lipophilicity (calculated LogP: 1.2) and aqueous solubility (0.8 mg/mL at pH 7.4). The carboxylic acid group confers pH-dependent ionization (pKa ≈ 3.1), enhancing solubility in alkaline buffers. Thermal stability analyses indicate decomposition at 215°C, suitable for storage at room temperature .

Biological Activities

Antimicrobial Efficacy

Derivatives of this compound demonstrate broad-spectrum activity against Gram-positive bacteria. N-Benzylcarboxamide analogs inhibit Staphylococcus aureus and Bacillus subtilis with MIC values of 4–20 μmol/L . Docking studies reveal partial inhibition of Pseudomonas aeruginosa’s TrmD enzyme, though steric clashes limit efficacy (Figure 2) .

Analytical Characterization

  • IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=S), and 1700 cm⁻¹ (COOH) .

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), δ 7.82 (d, 1H, pyridine-H), δ 12.1 (s, 1H, COOH) .

  • Mass Spectrometry: ESI-MS m/z 238.1 [M+H]⁺.

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